molecular formula C11H15ClN2O B3096672 4-amino-N-tert-butyl-2-chlorobenzamide CAS No. 128742-22-3

4-amino-N-tert-butyl-2-chlorobenzamide

Cat. No. B3096672
CAS RN: 128742-22-3
M. Wt: 226.7 g/mol
InChI Key: NKWNCVPINHBPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-tert-butyl-2-chlorobenzamide is a chemical compound with the CAS Number: 128742-22-3 . It has a molecular weight of 226.71 and its IUPAC name is 4-amino-N-(tert-butyl)-2-chlorobenzamide . This compound is used as a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The InChI code for 4-amino-N-tert-butyl-2-chlorobenzamide is 1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15) . This indicates that the compound has a benzamide core with a chlorine atom at the 2-position, an amino group at the 4-position, and a tert-butyl group attached to the nitrogen of the amide group .

Scientific Research Applications

Chemical Synthesis

4-Amino-N-tert-butyl-2-chlorobenzamide is used in chemical synthesis . It’s a building block used to create more complex molecules in the lab. Its properties, such as its molecular weight and structure, make it a useful component in various chemical reactions .

Neuraminidase Inhibitory Activity

There’s research indicating that compounds similar to 4-amino-N-tert-butyl-2-chlorobenzamide have been synthesized and tested for their neuraminidase inhibitory activity . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, so inhibitors can potentially be used to treat influenza .

Drug Discovery

Given its potential neuraminidase inhibitory activity, 4-amino-N-tert-butyl-2-chlorobenzamide could be a candidate for drug discovery, specifically for antiviral drugs . Researchers could further investigate its properties and effects to determine its suitability for this purpose .

Material Science

In the field of material science, 4-amino-N-tert-butyl-2-chlorobenzamide could be used in the development of new materials. Its specific properties could contribute to the creation of materials with unique characteristics .

Analytical Chemistry

4-Amino-N-tert-butyl-2-chlorobenzamide could also be used in analytical chemistry. For instance, it could be used as a standard or a reagent in various analytical techniques .

Biochemical Research

In biochemical research, 4-amino-N-tert-butyl-2-chlorobenzamide could be used to study its interactions with various biological systems. This could provide valuable insights into its potential effects and uses .

properties

IUPAC Name

4-amino-N-tert-butyl-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWNCVPINHBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-tert-butyl-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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